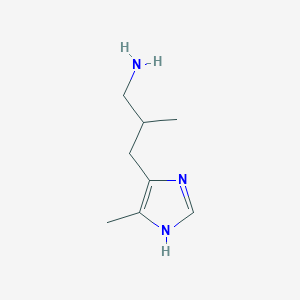
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine
説明
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
特性
CAS番号 |
141400-27-3 |
|---|---|
分子式 |
C8H15N3 |
分子量 |
153.22 g/mol |
IUPAC名 |
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-6(4-9)3-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChIキー |
DRPZPIOJHBREKH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC(C)CN |
正規SMILES |
CC1=C(N=CN1)CC(C)CN |
同義語 |
1H-Imidazole-4-propanamine, -bta-,5-dimethyl- (9CI) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine typically involves the preparation of 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester. This ester is then reacted with hydrazine hydrate to form 5-methyl-1H-imidazole-4-carboxylic acid hydrazide. The hydrazide is subsequently converted to the target compound through known procedures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted imidazole compounds .
科学的研究の応用
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, antitumor, and antidiabetic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of 2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors to produce therapeutic effects .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 5-methyl-1H-imidazole-4-carboxylic acid
- 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester
- 5-methyl-1H-imidazole-4-carboxylic acid hydrazide
Uniqueness
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine is unique due to its specific structure and the presence of both methyl and imidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


